DL-Ppmp
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Overview
Description
DL-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp) is a synthetic compound extensively studied for its role in sphingolipid metabolism. It is particularly known for its ability to inhibit glucosylceramide synthase, an enzyme crucial in the biosynthesis of glycosphingolipids . This compound has significant implications in various fields, including biochemistry, pharmacology, and medical research.
Mechanism of Action
Target of Action
DL-Ppmp, also known as DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, is primarily an inhibitor of glucosylceramide synthase . Glucosylceramide synthase is a key enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
This compound inhibits the activity of glucosylceramide synthase by binding to a substrate that mimics sphingosine . This inhibition leads to a rapid decline in sensitive sphingomyelin synthase (SSS) activity .
Biochemical Pathways
The inhibition of glucosylceramide synthase by this compound impacts the glycosphingolipid biosynthesis pathway . This can lead to altered glycosphingolipid levels, which can affect cell membrane properties and intracellular signaling pathways .
Result of Action
The inhibition of glucosylceramide synthase by this compound can disrupt the interconnected tubular network of TVM in the cytoplasm of the host cell . This inhibition also blocks the proliferation of the parasite . In addition, this compound has been found to be useful in examining the impact of altered glycosphingolipid levels on cell membrane properties and intracellular signaling pathways .
Biochemical Analysis
Biochemical Properties
DL-Ppmp acts as a potent inhibitor of the enzyme glucosylceramide synthase (GCS), which is involved in the biosynthesis of glycosphingolipids . It has been utilized to elucidate the mechanisms of action and substrate specificity of GCS . By employing this compound, scientists can modulate the levels of glycosphingolipids and investigate their functions in cell signaling, membrane dynamics, and intracellular trafficking .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress E. tarda infection in fish cells . Moreover, it has been shown to alter splenic glycosphingolipid patterns in the model host medaka .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of GCS . This inhibition perturbs the levels of specific sphingolipid species, thereby affecting lipid-mediated signaling pathways, such as the sphingolipid signaling cascade . This enables researchers to gain insights into the roles of sphingolipids in cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipids, specifically through its inhibition of GCS
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Ppmp can be synthesized through a multi-step chemical processThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale production. The process involves scaling up the reaction conditions and optimizing parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
DL-Ppmp primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in acylation and glycosylation reactions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Acylation Reactions: Utilize acyl chlorides or anhydrides in the presence of a base.
Glycosylation Reactions: Often require glycosyl donors and catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives and acylated compounds, which are useful in studying enzyme inhibition and metabolic pathways .
Scientific Research Applications
DL-Ppmp has a wide range of applications in scientific research:
Chemistry: Used as a tool to study sphingolipid metabolism and enzyme inhibition.
Biology: Helps in understanding cell signaling pathways and membrane dynamics.
Industry: Utilized in the development of novel therapeutic agents targeting lipid-related pathways.
Comparison with Similar Compounds
Similar Compounds
D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP): A stereoisomer of DL-Ppmp with similar inhibitory effects on glucosylceramide synthase.
N-butyldeoxynojirimycin (NB-DNJ): Another glucosylceramide synthase inhibitor used in similar research applications.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to effectively inhibit glucosylceramide synthase and modulate sphingolipid metabolism. Its versatility in various chemical reactions and applications in multiple research fields further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does DL-PPMP impact MDR in cancer cells?
A: this compound acts by inhibiting the synthesis of glucosylceramide synthase (GCS) [, ]. GCS is an enzyme involved in the production of glycosphingolipids, specifically monohexosylceramide (CMH) []. Research indicates that CMH levels are elevated in vincristine-resistant KBV200 cells compared to their drug-sensitive counterparts []. By inhibiting GCS and subsequently reducing CMH levels, this compound can reverse MDR in these cells [].
Q2: Besides impacting CMH levels, does this compound affect other factors related to MDR?
A: Yes, research shows that this compound can also inhibit the expression of the mdr1 gene at the mRNA level []. The mdr1 gene encodes for P-glycoprotein, a transmembrane protein responsible for pumping drugs out of cells, contributing to MDR []. This inhibition of mdr1 gene expression by this compound further contributes to its ability to reverse MDR in cancer cells [].
Q3: What are the potential implications of these findings for cancer treatment?
A3: The ability of this compound to reverse MDR by targeting both GCS and mdr1 gene expression presents a promising avenue for improving the efficacy of chemotherapy in drug-resistant cancers. Further research is needed to explore its potential clinical applications.
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